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Compound of Interest

Compound Name: Dibromomethane

Cat. No.: B042720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR)

and infrared (IR) spectroscopic data for dibromomethane (CH₂Br₂). The information is

presented to support research, analytical, and drug development activities where

dibromomethane may be used as a reagent, solvent, or internal standard. All quantitative data

are summarized in clear, accessible tables, and detailed experimental protocols are provided.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for dibromomethane.

Nuclear Magnetic Resonance (NMR) Data
Table 1: ¹H NMR Spectroscopic Data for Dibromomethane

Parameter Value Solvent

Chemical Shift (δ) 4.95 ppm CDCl₃

Multiplicity Singlet (s) CDCl₃

Integration 2H CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for Dibromomethane
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Parameter Value Solvent

Chemical Shift (δ) 21.6 ppm CDCl₃

Multiplicity (Proton Decoupled) Singlet (s) CDCl₃

Infrared (IR) Spectroscopy Data
Table 3: Characteristic Infrared Absorption Bands for Dibromomethane (Vapor Phase)

Wavenumber (cm⁻¹) Assignment
Description of Vibrational
Mode

3058 ν₆ (B₂) Asymmetric C-H Stretch

2987 ν₁ (A₁) Symmetric C-H Stretch

1388 ν₂ (A₁) CH₂ Scissoring

1195 ν₈ (B₁) CH₂ Wagging

810 ν₇ (B₁) CH₂ Rocking

638 ν₄ (A₁) Symmetric C-Br Stretch

591 ν₉ (B₂) Asymmetric C-Br Stretch

Note: Vibrational mode assignments can be complex and may vary slightly between different

sources and phases (liquid vs. gas).

Experimental Protocols
Detailed methodologies for acquiring the spectroscopic data are outlined below. These

protocols are representative and may be adapted based on the specific instrumentation and

experimental requirements.

NMR Spectroscopy Protocol (¹H and ¹³C)
This protocol describes the acquisition of NMR spectra for dibromomethane using a standard

NMR spectrometer.
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1. Sample Preparation:

Accurately transfer approximately 0.5 mL of deuterated chloroform (CDCl₃) into a clean, dry

5 mm NMR tube.

Add approximately 0.04 mL of dibromomethane to the NMR tube.[1]

If quantitative analysis is required, an internal standard such as tetramethylsilane (TMS) can

be added (typically 0.03-0.05% v/v).

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

2. Instrument Setup:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer onto the deuterium signal of the CDCl₃ solvent.

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical

peaks.

3. Data Acquisition:

For ¹H NMR:

Pulse Program: Utilize a standard single-pulse experiment (e.g., 'zg30' on Bruker

systems).

Spectral Width: Set a spectral width of approximately 12-15 ppm, centered around 6-7

ppm.

Acquisition Time: Typically 3-4 seconds.

Relaxation Delay (d1): A delay of 1-5 seconds is standard. For quantitative results, the

delay should be at least 5 times the longest T₁ relaxation time.

Number of Scans: 8 to 16 scans are usually sufficient for a concentrated sample.
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For ¹³C NMR:

Pulse Program: Employ a standard proton-decoupled single-pulse experiment (e.g.,

'zgpg30' on Bruker systems) to simplify the spectrum to singlets.

Spectral Width: A wider spectral width of 200-250 ppm is required, typically centered

around 100 ppm.

Acquisition Time: Approximately 1-2 seconds.

Relaxation Delay (d1): A delay of 2-5 seconds is common.

Number of Scans: Due to the low natural abundance of the ¹³C isotope, a larger number of

scans (e.g., 1024 or more) is necessary to achieve a good signal-to-noise ratio.

4. Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Perform phase correction and baseline correction.

Reference the spectrum. For ¹H NMR, the TMS signal is set to 0.00 ppm. For ¹³C NMR, the

residual CDCl₃ solvent peak is set to 77.16 ppm.

Integrate the peaks in the ¹H spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy Protocol
This protocol is suitable for acquiring the IR spectrum of liquid dibromomethane.

1. Sample Preparation (Neat Liquid Film):

Ensure the ATR (Attenuated Total Reflectance) crystal of the FTIR spectrometer is clean.

Record a background spectrum of the clean, empty crystal.

Place a single drop of dibromomethane directly onto the center of the ATR crystal.

If using salt plates (NaCl or KBr), place one or two drops of the liquid onto one plate and

carefully place the second plate on top, spreading the liquid into a thin film.
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2. Data Acquisition:

Place the sample into the spectrometer's sample compartment.

Acquire the spectrum. The typical scanning range is from 4000 cm⁻¹ to 400 cm⁻¹.

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

3. Data Processing:

The acquired spectrum is automatically ratioed against the background spectrum to produce

the final transmittance or absorbance spectrum.

Label the significant peaks with their corresponding wavenumbers (cm⁻¹).

Logical Workflow and Data Interpretation
The combination of NMR and IR spectroscopy provides a comprehensive structural

characterization of dibromomethane. The logical relationship between these techniques and

the information they yield is illustrated in the diagram below.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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